![molecular formula C8H8N2O B3193804 2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol CAS No. 7551-12-4](/img/structure/B3193804.png)
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
描述
“2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is a heterocyclic compound . It is used as a reagent in the synthesis of potent VEGFR-2 inhibitors . It has also been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .
Synthesis Analysis
While specific synthesis methods for “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” were not found, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 .作用机制
While the specific mechanism of action for “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” is not available, it is known that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that “2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol” may also interact with these receptors.
属性
CAS 编号 |
7551-12-4 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-3-7(11)4-9-8(6)10-5/h2-4,11H,1H3,(H,9,10) |
InChI 键 |
SZXWWJZOHPABDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CN=C2N1)O |
规范 SMILES |
CC1=CC2=CC(=CN=C2N1)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

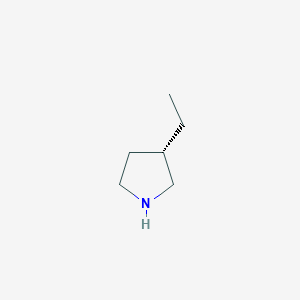
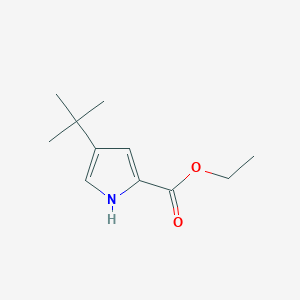

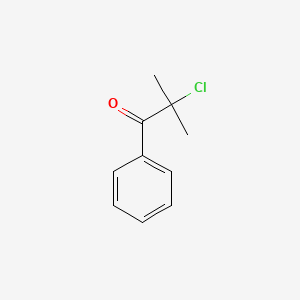
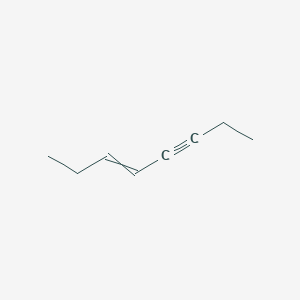
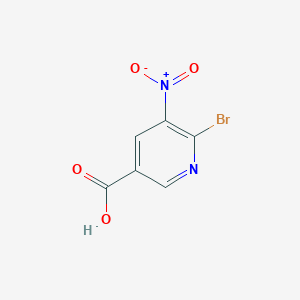

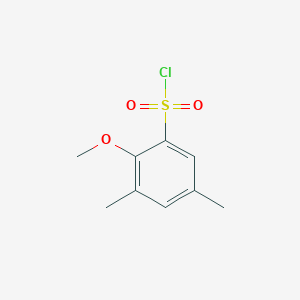



![2,3,4,5-Tetrahydro-1h-benzo[c]azepin-7-ol](/img/structure/B3193797.png)

